Benzilyloxypropyldiethylmethylammonium chloride
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Overview
Description
Benzilyloxypropyldiethylmethylammonium chloride is a quaternary ammonium compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its ability to act as a phase transfer catalyst, facilitating reactions between substances in different phases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzilyloxypropyldiethylmethylammonium chloride typically involves the reaction of benzyl chloride with diethylmethylamine in the presence of a suitable solvent. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired quaternary ammonium salt. The process involves the following steps:
- Dissolve diethylmethylamine in a solvent such as ethanol or dichloromethane.
- Add benzyl chloride dropwise to the solution while maintaining the temperature at around 80°C.
- Stir the reaction mixture for several hours to ensure complete conversion.
- Cool the mixture and filter the resulting solid.
- Wash the solid with a suitable solvent and dry to obtain pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves similar steps but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and high yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Benzilyloxypropyldiethylmethylammonium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as hydroxide ions or amines in aqueous or organic solvents.
Major Products Formed
Oxidation: Formation of benzyl alcohol derivatives.
Reduction: Formation of benzylamine derivatives.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
Benzilyloxypropyldiethylmethylammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating reactions between hydrophilic and hydrophobic substances.
Biology: Employed in the study of cell membrane interactions and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzilyloxypropyldiethylmethylammonium chloride involves its ability to form ion pairs with various anions, facilitating their transfer between different phases. This property makes it an effective phase transfer catalyst, enhancing the rate of reactions that would otherwise be slow or inefficient. The compound interacts with molecular targets such as cell membranes, altering their permeability and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Benzyltriethylammonium chloride
- Benzyltrimethylammonium chloride
- Tetrabutylammonium chloride
Uniqueness
Benzilyloxypropyldiethylmethylammonium chloride is unique due to its specific structure, which provides a balance between hydrophilic and hydrophobic properties. This balance enhances its effectiveness as a phase transfer catalyst compared to other similar compounds. Additionally, its ability to interact with a wide range of anions makes it versatile for various applications.
Properties
CAS No. |
64048-34-6 |
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Molecular Formula |
C22H30ClNO3 |
Molecular Weight |
391.9 g/mol |
IUPAC Name |
diethyl-[3-(2-hydroxy-2,2-diphenylacetyl)oxypropyl]-methylazanium;chloride |
InChI |
InChI=1S/C22H30NO3.ClH/c1-4-23(3,5-2)17-12-18-26-21(24)22(25,19-13-8-6-9-14-19)20-15-10-7-11-16-20;/h6-11,13-16,25H,4-5,12,17-18H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
VSGYTOKLSWSEPK-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](C)(CC)CCCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O.[Cl-] |
Origin of Product |
United States |
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